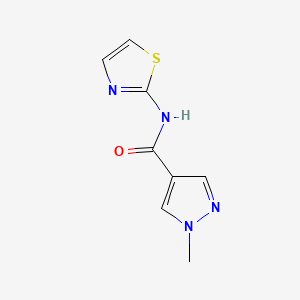

![molecular formula C17H11ClF3N3O2 B10900172 1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10900172.png)

1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known by its chemical formula C17H11ClF2N2O , belongs to the class of pyrazole derivatives. Its structure features a pyrazole ring with various substituents. The compound’s synthesis and applications have garnered significant interest due to its potential biological activities.

Métodos De Preparación

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the Suzuki–Miyaura coupling reaction, which joins two fragments using a palladium catalyst. In this case, the boron reagent (organoboron compound) plays a crucial role in the transmetalation step . The reaction proceeds as follows:

- Oxidative Addition : Palladium undergoes oxidative addition with electrophilic organic groups.

- Transmetalation : Nucleophilic organic groups are transferred from boron to palladium.

- Reductive Elimination : The Pd–C bond forms, resulting in the desired product.

Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale production. Optimization of reaction conditions, choice of boron reagents, and catalysts contribute to efficient synthesis.

Análisis De Reacciones Químicas

Reactions: The compound can undergo various reactions, including:

- Oxidation : Oxidative processes that modify functional groups.

- Reduction : Reduction reactions to alter substituents.

- Substitution : Substituting specific atoms or groups.

- Cross-Coupling : Formation of C–C bonds via coupling reactions.

- Boron Reagents : Organoboron compounds (e.g., boronic acids, boronate esters) are essential for Suzuki–Miyaura coupling.

- Palladium Catalysts : Facilitate the cross-coupling process.

- Base : Often a strong base (e.g., potassium carbonate) assists in the reaction.

Major Products: The primary product of the Suzuki–Miyaura coupling is the desired compound itself.

Aplicaciones Científicas De Investigación

Chemistry:

- Medicinal Chemistry : Exploration of its potential as a drug candidate.

- Materials Science : Investigation of its properties for materials applications.

- Biological Activity : Evaluation of its effects on cellular processes.

- Drug Development : Screening for therapeutic applications.

- Agrochemicals : Potential use as pesticides or herbicides.

- Pharmaceuticals : Development of novel drugs.

Mecanismo De Acción

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Comparación Con Compuestos Similares

While I don’t have specific information on similar compounds, researchers often compare this compound with related pyrazole derivatives to understand its unique features.

Propiedades

Fórmula molecular |

C17H11ClF3N3O2 |

|---|---|

Peso molecular |

381.7 g/mol |

Nombre IUPAC |

1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H11ClF3N3O2/c18-12-8-11(2-3-13(12)20)26-9-24-6-5-16(23-24)17(25)22-15-4-1-10(19)7-14(15)21/h1-8H,9H2,(H,22,25) |

Clave InChI |

NXLZAPBMXRSVNS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10900106.png)

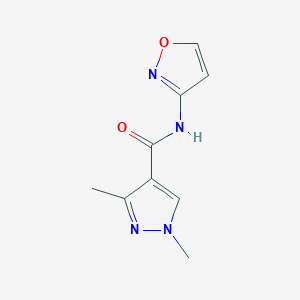

![4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900117.png)

![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide](/img/structure/B10900120.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide](/img/structure/B10900128.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900130.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide](/img/structure/B10900142.png)

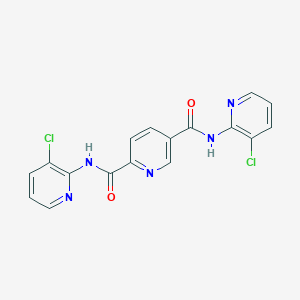

![4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B10900144.png)

![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10900145.png)

![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10900146.png)

![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-3-methylbutanehydrazide](/img/structure/B10900153.png)

![N'-[(1E)-1-(4-cyclohexylphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B10900161.png)